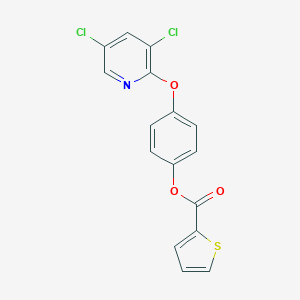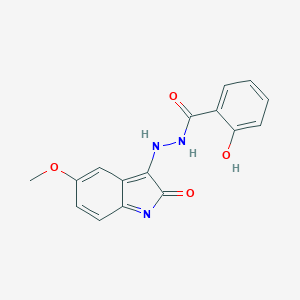![molecular formula C16H16N2O2S B246382 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine and agriculture. This compound is commonly known as "PACT" and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cancer cell proliferation and inflammation. PACT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. PACT has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
PACT has been shown to exhibit several biochemical and physiological effects, including anti-proliferative activity against cancer cells, anti-inflammatory activity, and antifungal activity against plant pathogens. PACT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
PACT has several advantages for lab experiments, including its ease of synthesis and low cost. However, PACT has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on PACT, including the development of more efficient synthesis methods, the investigation of its potential application in other fields, such as veterinary medicine, and the identification of its molecular targets and mechanism of action. Additionally, further studies on the toxicity and safety of PACT are needed to evaluate its potential for clinical use.
Synthesemethoden
PACT can be synthesized using various methods, including the reaction of 2-aminocyclopent-1-ene-1-carboxamide with phenylacetic acid and thionyl chloride. The reaction yields a crude product that is further purified using column chromatography. Another method involves the reaction of 2-aminocyclopent-1-ene-1-carboxamide with phenylacetyl chloride and thionyl chloride, followed by purification using recrystallization.
Wissenschaftliche Forschungsanwendungen
PACT has been extensively studied for its potential application in various fields, including medicine and agriculture. In medicine, PACT has shown promising results in the treatment of cancer, as it exhibits anti-proliferative activity against several cancer cell lines. PACT has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In agriculture, PACT has been shown to exhibit antifungal activity against several plant pathogens, making it a potential alternative to chemical fungicides.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c17-15(20)14-11-7-4-8-12(11)21-16(14)18-13(19)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,17,20)(H,18,19) |
InChI-Schlüssel |
KQICXWMEBDEGHR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)





![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)
